molecular formula C16H8F7N3 B11539617 3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole

3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole

Cat. No.: B11539617
M. Wt: 375.24 g/mol
InChI Key: FUWNJKLHICLIPY-HGBQSQDTSA-N
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Description

3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylhydrazine with an appropriate indole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The presence of multiple fluorine atoms and a trifluoromethyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 3-[(Z)-{2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is unique due to its indole core structure, which imparts distinct chemical and biological properties. The combination of the indole moiety with the highly fluorinated phenyl group enhances its potential for various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C16H8F7N3

Molecular Weight

375.24 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-N-[(Z)-1H-indol-3-ylmethylideneamino]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C16H8F7N3/c17-11-10(16(21,22)23)12(18)14(20)15(13(11)19)26-25-6-7-5-24-9-4-2-1-3-8(7)9/h1-6,24,26H/b25-6-

InChI Key

FUWNJKLHICLIPY-HGBQSQDTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Origin of Product

United States

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